molecular formula C8H10ClN3S B13103635 [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride CAS No. 188830-70-8

[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride

Cat. No.: B13103635
CAS No.: 188830-70-8
M. Wt: 215.70 g/mol
InChI Key: VISNLXZTVOITLV-UHFFFAOYSA-N
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Description

[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride is a heterocyclic compound that features a unique structure combining a thiadiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both thiadiazole and pyridine moieties. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydroxide in water at 50°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Thiadiazole: A simpler structure lacking the pyridine ring.

    Pyridine: A basic heterocyclic compound without the thiadiazole moiety.

    Thiadiazole-pyridine derivatives: Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride lies in its fused ring system, which imparts distinct chemical and physical properties. This fusion enhances its stability and reactivity, making it more versatile in various applications compared to its simpler counterparts.

Properties

CAS No.

188830-70-8

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

N-ethyl-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ium-2-amine;chloride

InChI

InChI=1S/C8H9N3S.ClH/c1-2-9-8-10-7-5-3-4-6-11(7)12-8;/h3-6H,2H2,1H3;1H

InChI Key

VISNLXZTVOITLV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=CC=CC=[N+]2S1.[Cl-]

Origin of Product

United States

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